
1-Butyl-2-iodo-4-phenyl-1H-imidazole
Overview
Description
1-Butyl-2-iodo-4-phenyl-1H-imidazole is a halogenated imidazole derivative characterized by a butyl chain at the N1 position, an iodine atom at C2, and a phenyl group at C4. Imidazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities and roles in coordination chemistry . For instance, iodine’s electron-withdrawing nature and steric bulk may influence reactivity and intermolecular interactions, similar to chloro- or bromo-substituted imidazoles (e.g., 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole) . The butyl group may enhance lipophilicity, as seen in tert-butyl-substituted benzimidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-iodo-4-phenylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-butylimidazole with iodine and a phenylating agent. The reaction conditions often include the use of a solvent such as acetonitrile or dimethylformamide, and a catalyst like copper iodide to facilitate the iodination and phenylation processes.
Industrial Production Methods: On an industrial scale, the production of 1-butyl-2-iodo-4-phenylimidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
General Information
1-Butyl-2-iodo-4-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and are known for their biological activity and use in pharmaceuticals, agrochemicals, and materials science. The presence of iodine and phenyl groups in this compound may enhance its reactivity and functional properties.
Key structural data: The molecular structure of this compound features a butyl group attached to one nitrogen atom of the imidazole ring, an iodine atom at the second position, and a phenyl group at the fourth position. This configuration contributes to its chemical properties and reactivity.
Potential Chemical Reactions
This compound can participate in various chemical reactions typical for imidazole derivatives:
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Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, providing a route to introduce various functional groups.
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Palladium-Catalyzed Reactions : Imidazole derivatives can be used to synthesize more complex structures through palladium-catalyzed reactions or other coupling strategies.
Reactivity of Imidazoles
The reactivity of imidazoles is well-documented. For instance, modifications to the imidazole structure can significantly alter its binding properties and fluorescence characteristics, making it suitable for live-cell imaging applications. Studies indicate that modifications to the imidazole structure can significantly alter its binding properties and fluorescence characteristics, making it suitable for live-cell imaging applications.
4-Phenyl-Imidazole Derivatives
4-phenyl-imidazole derivatives can be synthesized using established protocols or procedures adapted from existing literature . De novo imidazole ring synthesis occurs through the reaction of α-bromo-ketones with formamide . N-1 Alkylated derivatives of the 4-phenyl-imidazoles are synthesized by deprotonation with sodium hydride and alkylation . C-2 Imidazole derivatives are synthesized by N-1 trityl protection, followed by lithiation and formylation .
Antiviral Activity of 4-iodo-1,5-dimethyl-2-phenyl-pyrazol-3-one
4-iodo-1,5-dimethyl-2-phenyl-pyrazol-3-one (iodoantipyrine) has been evaluated as an antiviral agent against different varieties of viruses . These derivatives have demonstrated potent antiviral activity against tick-borne encephalitis virus, hantavirus, HBV or HCV, coxsackie A and B enteroviruses, Rift Valley fever viruses, and influenza type A viruses .
Scientific Research Applications
Synthesis of 1-Butyl-2-iodo-4-phenyl-1H-imidazole
The synthesis of imidazole derivatives, including this compound, often employs iodine-catalyzed reactions. A notable method involves a one-pot reaction using readily available starting materials. This environmentally friendly approach yields imidazoles with significant fluorescence properties, making them suitable for biological imaging applications .
Key Synthesis Method:
- Reagents: Iodine as a catalyst, various amines or aldehydes.
- Conditions: Water-mediated cyclization at room temperature or slightly elevated temperatures.
This method not only simplifies the synthesis but also ensures high yields with minimal toxic byproducts.
Anticancer Properties
Research indicates that imidazole derivatives exhibit promising anticancer activities. Specifically, compounds similar to this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin . This mechanism is crucial for developing treatments against multidrug-resistant tumors.
Case Study:
A focused set of imidazole analogs demonstrated nanomolar activity against melanoma cell lines, indicating their potential as effective anticancer agents . The improved aqueous solubility of these compounds enhances their bioavailability and therapeutic efficacy.
Fluorescent Probes
The fluorescence properties of imidazole derivatives allow their use as biological probes. For instance, certain synthesized derivatives have been modified with lysosome-targeting groups to enable live-cell imaging . These probes are capable of tracking intracellular lysosomes, which are vital for studying cellular metabolism and autophagy.
Applications in Imaging:
- Cell Lines Used: HeLa (human cervical cancer) and J774A.1 (murine macrophage).
- Fluorescence Characteristics: Bright blue fluorescence observed in UV channels, making them suitable for real-time imaging studies.
Material Science Applications
Imidazoles are also explored for their potential in organic electronics due to their electronic properties. The incorporation of iodine into the imidazole structure can enhance charge transport properties, making these compounds candidates for organic light-emitting diodes (OLEDs) and other electronic devices .
Summary of Findings
The diverse applications of this compound highlight its significance in both medicinal chemistry and material sciences. The following table summarizes key findings regarding its applications:
Application Area | Details |
---|---|
Anticancer Activity | Inhibits tubulin polymerization; effective against drug-resistant tumors |
Biological Imaging | Fluorescent probes for lysosome detection; applicable in live-cell imaging studies |
Material Science | Potential use in OLEDs due to enhanced charge transport properties |
Mechanism of Action
The mechanism of action of 1-butyl-2-iodo-4-phenylimidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and phenyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Substituent Effects
Key Comparisons:
Halogen Substituents: The iodine atom in the target compound contrasts with smaller halogens (Cl, Br) in analogs. Bromine-containing derivatives like 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole (MW: 301.18) share similar electronic effects but differ in polarizability, which may alter binding affinities in biological systems .
N-Alkyl Groups :
- The butyl chain in the target compound contrasts with tert-butyl groups in 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole, where bulky substituents enhance thermal stability and influence crystal packing .
- Shorter alkyl chains, such as ethyl in 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole, reduce lipophilicity (predicted logP: 4.60) compared to longer chains .
Aromatic Substituents :
- Biphenyl-containing imidazoles (e.g., 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives) demonstrate enhanced π-π stacking interactions, which are critical for solid-state stability and molecular recognition .
Physicochemical and Analytical Data
Table 1: Comparison of Selected Imidazole Derivatives
*Theoretical data for the target compound are inferred based on structural analogs.
Challenges and Opportunities
- Steric Effects : The bulky iodine atom may hinder synthetic accessibility, requiring optimized conditions (e.g., high-temperature iodination).
- Hydrogen Bonding: Unlike hydroxy- or amino-substituted imidazoles (e.g., 4-hydroxybenzoic acid–1H-imidazole), the target compound’s lack of H-bond donors may limit crystal engineering applications .
Biological Activity
1-Butyl-2-iodo-4-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a butyl group, an iodine atom, and a phenyl group attached to the imidazole ring, contributing to its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of imidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 8 | Staphylococcus aureus |
This compound | 16 | Escherichia coli |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Research has also explored the anticancer potential of imidazole derivatives. A study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion, found that derivatives related to this compound could serve as effective IDO inhibitors.
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | 5.0 | IDO |
This suggests that the compound may contribute to anticancer strategies by enhancing immune response against tumors .
Anti-inflammatory Activity
Imidazole derivatives are also investigated for their anti-inflammatory properties. Compounds similar to 1-butyl-2-iodo-4-phenyl have been shown to inhibit pro-inflammatory cytokines in vitro.
Compound | Cytokine Inhibition (%) | Concentration (μM) |
---|---|---|
1-butyl-2-iodo-4-phenyl-imidazole | TNF-alpha: 70% | 10 |
1-butyl-2-iodo-4-phenyl-imidazole | IL-6: 65% | 10 |
These findings indicate a potential therapeutic role in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted by researchers synthesized several imidazole derivatives and tested their antimicrobial efficacy against clinical isolates. The results showed that compounds with similar structures to 1-butyl-2-iodo-4-phenyl exhibited promising antibacterial activity, particularly against resistant strains of bacteria.
Investigation into Anticancer Properties
Another significant study focused on the development of IDO inhibitors highlighted the potential of imidazole derivatives in cancer therapy. The authors noted that modifications to the imidazole ring could enhance binding affinity and specificity towards IDO, paving the way for new cancer treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-butyl-2-iodo-4-phenyl-1H-imidazole and its analogs?
The synthesis typically involves refluxing a mixture of benzil (0.01 M) and a Schiff base (0.01 M) in the presence of excess ammonium acetate (0.1 M) under anhydrous conditions for 12–15 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using ethanol/ether (75:25) as the mobile phase . For imidazole derivatives with iodine substituents, post-synthetic iodination using iodine monochloride (ICl) in dichloromethane may be required. Optimization of reaction time and stoichiometry is critical to minimize byproducts .
Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. SHELXL (v.2018/3) is recommended for structure refinement, employing full-matrix least-squares methods against F². The iodine atom’s high electron density requires careful treatment of anisotropic displacement parameters. Hydrogen bonding networks can be visualized using ORTEP-3 .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry (e.g., iodine substitution at C2).
- IR : Peaks near 1600 cm⁻¹ (C=N stretching) and 500–600 cm⁻¹ (C-I stretching).
- HRMS : ESI or EI modes to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., iodine’s signature doublet) .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
Density functional theory (DFT) at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. For iodine-containing derivatives, LANL2DZ basis sets are recommended for heavy atoms. These calculations correlate with experimental UV-Vis spectra and reactivity trends, aiding in the design of photodynamic or catalytic applications .
Q. What strategies resolve contradictions in biological activity data across structurally similar imidazole derivatives?
Contradictions often arise from variations in substituent electronic effects or assay conditions. For example:
- Substituent position : Electron-withdrawing groups (e.g., -I at C2) may enhance binding to hydrophobic enzyme pockets but reduce solubility.
- Assay validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target specificity. Molecular docking (AutoDock Vina) with crystal structures (PDB) can identify key interactions (e.g., π-π stacking with phenyl groups) .
Q. How does Pd-catalyzed late-stage diversification enhance functionalization of the imidazole core?
Suzuki-Miyaura coupling enables regioselective arylation at C4 or C5 positions. For example, reacting this compound with aryl boronic acids (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in THF/H₂O (3:1) at 80°C for 12 hours introduces biaryl motifs. Flash chromatography (hexane/ethyl acetate) isolates products with >90% purity .
Q. What role do hydrogen-bonding patterns play in crystal engineering of this compound?
Graph set analysis (Etter’s rules) reveals recurring motifs:
- Dimeric (R₂²(8)) : N-H···N hydrogen bonds between imidazole rings.
- Chain (C(4)) : C-H···π interactions involving the phenyl group. These patterns guide co-crystal design with improved physicochemical stability .
Q. Methodological Considerations Table
Properties
IUPAC Name |
1-butyl-2-iodo-4-phenylimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2/c1-2-3-9-16-10-12(15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQNYCTMWLVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=C1I)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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